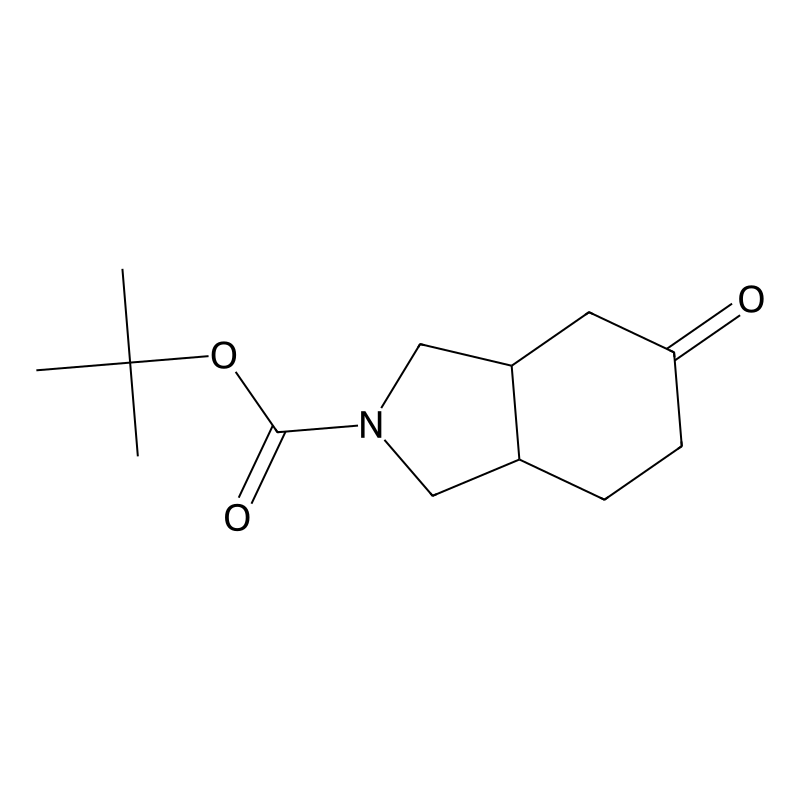

2-Boc-5-oxo-octahydro-isoindole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Boc-5-oxo-octahydro-isoindole is a chemical compound with the molecular formula C₁₃H₂₁NO₃ and a molecular weight of 235.32 g/mol. It features a bicyclic structure derived from isoindole, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that allow for various chemical modifications and reactions .

Organic Synthesis:

- Precursor for complex molecules: 2-Boc-5-oxo-octahydro-isoindole serves as a valuable building block for synthesizing more complex organic molecules, particularly those containing the isoindole ring system. This ring structure is found in various biologically active compounds, including alkaloids and neurotransmitters [].

Medicinal Chemistry:

- Drug discovery and development: Due to the presence of the isoindole ring, 2-Boc-5-oxo-octahydro-isoindole holds potential as a starting material for the development of novel therapeutic agents. Researchers can modify the molecule to explore its interaction with specific biological targets, potentially leading to the discovery of new drugs for various diseases [].

Materials Science:

- Development of functional materials: The unique chemical properties of 2-Boc-5-oxo-octahydro-isoindole might be valuable for designing functional materials with specific properties. For instance, researchers could explore its potential in applications like organic electronics or drug delivery systems [].

Chemical Biology:

- Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing the nitrogen to participate in further reactions.

- Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures, particularly when reacted with electrophiles or under specific conditions that promote intramolecular interactions .

The synthesis of 2-Boc-5-oxo-octahydro-isoindole typically involves several steps:

- Formation of the Isoindole Framework: Starting from appropriate precursors such as aniline derivatives or pyrrole compounds, the isoindole structure is constructed through cyclization reactions.

- Introduction of the Boc Group: The nitrogen atom in the isoindole framework is protected using a Boc anhydride or similar reagent under basic conditions.

- Oxidation: The formation of the keto group can be achieved through oxidation reactions using oxidizing agents like chromium trioxide or potassium permanganate.

These steps can be optimized based on specific laboratory conditions and desired yields .

2-Boc-5-oxo-octahydro-isoindole has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing biologically active compounds and pharmaceuticals.

- Organic Synthesis: In the development of new synthetic methodologies due to its reactive functional groups.

- Material Science: As a precursor for creating novel materials with unique properties.

Its versatility makes it an attractive candidate for research and development in various fields .

Interaction studies involving 2-Boc-5-oxo-octahydro-isoindole are essential to understand its potential biological effects. Preliminary studies could include:

- Binding Affinity Assessments: Evaluating how well this compound interacts with specific biological targets such as enzymes or receptors.

- In Vivo Studies: Investigating its pharmacokinetics and pharmacodynamics through animal models to assess efficacy and safety profiles.

Such studies would provide valuable insights into how this compound might be utilized therapeutically .

Several compounds share structural similarities with 2-Boc-5-oxo-octahydro-isoindole, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Boc-octahydroisoquinoline | Similar bicyclic structure but lacks a keto group | Potentially different biological activities |

| 5-Oxohexahydrocyclopenta[c]pyrrole | Contains a saturated ring system | Different reactivity due to ring saturation |

| 1,3-Dimethylisoindole | Contains methyl substitutions on isoindole framework | Enhanced lipophilicity affecting bioavailability |

These comparisons highlight the unique aspects of 2-Boc-5-oxo-octahydro-isoindole, particularly its functional groups that may influence reactivity and biological activity differently than its analogs .

The synthesis of 2-Boc-5-oxo-octahydro-isoindole requires sophisticated methodologies that address both the construction of the bicyclic framework and the installation of the ketone functionality while maintaining the integrity of the tert-butoxycarbonyl protecting group. Multiple synthetic approaches have been developed to access this target molecule, each offering distinct advantages in terms of efficiency, stereoselectivity, and functional group tolerance. The structural complexity of this compound, characterized by its saturated bicyclic core and strategically positioned functional groups, necessitates careful consideration of reaction sequences and protecting group strategies. Advanced spectroscopic techniques and crystallographic analysis have been employed to confirm the stereochemical outcomes of these synthetic transformations, providing crucial insights into the three-dimensional architecture of the octahydroisoindole framework.

Synthetic Methodologies and Reaction Optimization

The development of efficient synthetic methodologies for 2-Boc-5-oxo-octahydro-isoindole has focused on three primary strategic approaches: oxidative transformations of tertiary alcohol precursors, tandem cycloaddition strategies, and domino rearrangement processes. Each methodology presents unique advantages and challenges in terms of reaction scope, functional group compatibility, and stereochemical control. Optimization studies have revealed critical parameters that influence reaction efficiency, including solvent selection, temperature control, reagent stoichiometry, and reaction timing. The synthetic community has increasingly recognized the importance of developing environmentally benign and atom-economical processes for accessing complex heterocyclic frameworks, leading to the investigation of catalytic systems and mild reaction conditions that minimize waste generation and energy consumption.

Oxidation of Tertiary Alcohol Precursors Using Dess–Martin Periodinane

The Dess–Martin oxidation has emerged as a pivotal transformation for the synthesis of 2-Boc-5-oxo-octahydro-isoindole through the selective oxidation of tertiary alcohol precursors. Dess–Martin periodinane, a hypervalent iodine reagent, provides exceptional chemoselectivity and mild reaction conditions that are compatible with the sensitive tert-butoxycarbonyl protecting group. The reaction mechanism involves the formation of a hypervalent iodine intermediate through coordination of the alcohol substrate, followed by ligand exchange and reductive elimination to generate the desired ketone product. Under typical reaction conditions, primary alcohols are converted to aldehydes and secondary alcohols to ketones at room temperature in dichloromethane or chloroform solvents. The reaction exhibits remarkable functional group tolerance, preserving furan rings, sulfides, vinyl ethers, and secondary amides under standard conditions. The mild nature of this oxidation method prevents over-oxidation of primary alcohols to carboxylic acids, a common limitation of chromium-based oxidants.

Recent mechanistic studies have revealed that the addition of water to the reaction mixture can significantly enhance the oxidation rate, providing opportunities for process optimization. The reaction typically produces two equivalents of acetic acid as byproducts, which can be buffered with pyridine or sodium bicarbonate to protect acid-labile compounds during the transformation. Comparative analysis with other oxidation methods demonstrates that Dess–Martin periodinane offers superior performance in terms of reaction time, yield, and selectivity when applied to complex tertiary alcohol substrates containing the octahydroisoindole framework. The stability and long shelf life of the reagent make it particularly attractive for large-scale synthetic applications, despite its relatively high cost compared to traditional oxidants.

Tandem Mannich/Diels–Alder Strategies for Bicyclic Framework Construction

Tandem Mannich/Diels–Alder reactions have been successfully employed for the construction of the octahydroisoindole framework present in 2-Boc-5-oxo-octahydro-isoindole. This powerful strategy combines the nucleophilic addition of indole derivatives to iminium ions generated in situ with subsequent intramolecular Diels–Alder cycloaddition to form complex polycyclic architectures in a single synthetic operation. The reaction sequence begins with the formation of an iminium ion from an aldehyde precursor and an amine component, followed by nucleophilic attack of the indole moiety to generate an intermediate containing both the Mannich adduct and a strategically positioned diene system for the subsequent cycloaddition. Initial experiments demonstrated that indole could serve as an effective carbon nucleophile in tetrahydrofuran at 70°C in the presence of benzyl chloroformate, yielding amino-protected tricyclic compounds in 56% yield.

The scope of this transformation has been extensively explored with various substituted indole nucleophiles, including those bearing electron-withdrawing and electron-donating groups. These investigations revealed that the reaction tolerates a broad range of substituents, affording the corresponding tricyclic 3a,6-epoxyisoindole derivatives in good yields ranging from 59 to 72%. The high three-dimensional complexity achieved through this tandem process, characterized by multiple chiral centers and high fraction of sp³-hybridized carbon atoms, makes the resulting products particularly valuable for pharmaceutical applications. Optimization studies have identified key reaction parameters that influence the efficiency of both the Mannich and Diels–Alder components, including solvent selection, temperature control, and the timing of reagent addition. The formation of the bicyclic framework through this methodology provides access to structural motifs that are challenging to obtain through alternative synthetic approaches.

Domino Aza-Piancatelli Rearrangement/Intramolecular Diels–Alder Approaches

The development of domino aza-Piancatelli rearrangement/intramolecular Diels–Alder reactions has provided an innovative approach for the stereoselective synthesis of octahydroisoindole frameworks related to 2-Boc-5-oxo-octahydro-isoindole. This methodology represents a novel combination of rearrangement and cycloaddition chemistry that enables the construction of angularly fused 5-6-5 aza-tricyclic frameworks in a highly stereoselective manner. The process begins with an aza-Piancatelli rearrangement of 2-furylcarbinol derivatives bearing aniline substituents, followed by an intramolecular Diels–Alder reaction that forms the final polycyclic architecture. Recent investigations have demonstrated that this domino reaction readily furnishes hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts bearing six contiguous stereogenic centers in very good yields.

Enantioselective variants of this transformation have been developed using chiral N,N′-dioxide/cobalt(II) complex catalysts, achieving excellent diastereo- and enantioselectivities from readily available starting materials. The catalytic system demonstrates broad substrate scope, accommodating a wide range of both 2-furylcarbinols and N-(furan-2-ylmethyl)anilines to produce the desired hexahydro-2a,5-epoxycyclopenta[cd]isoindole products with high stereochemical control. Post-synthetic modifications of the oxa-bridged adducts have been explored, including BBr₃-mediated cleavage reactions that result in the formation of octahydro-1H-cyclopenta[cd]isoindole derivatives representing aza-tricyclic cores found in natural alkaloids such as gracilamine. The development of these domino processes has significantly expanded the synthetic accessibility of complex octahydroisoindole frameworks while providing excellent control over stereochemical outcomes.

Boc-Protection Mechanistic Studies and Deprotection Kinetics

The tert-butoxycarbonyl protecting group in 2-Boc-5-oxo-octahydro-isoindole plays a crucial role in synthetic sequences, requiring detailed understanding of both protection and deprotection mechanisms to optimize reaction conditions and predict synthetic outcomes. Kinetic studies of N-Boc cleavage have revealed evidence of a second-order dependence upon acid concentration, providing important insights into the mechanistic pathway of deprotection reactions. Investigations using hydrochloric acid-catalyzed deprotection in mixtures of toluene and propan-2-ol have demonstrated that the reaction rate exhibits second-order kinetics with respect to acid concentration, suggesting the involvement of multiple acid molecules in the rate-determining step. This kinetic behavior has been observed across different acid systems, including hydrochloric acid, sulfuric acid, and methanesulfonic acid, indicating a general mechanistic pattern for Boc deprotection under acidic conditions.

The mechanistic understanding of Boc protection involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate, followed by elimination of a carbonate leaving group that decarboxylates to release carbon dioxide and form tert-butoxide. The protection reaction typically achieves high yields under mild conditions using bases such as triethylamine in solvents like tetrahydrofuran or acetonitrile. Deprotection mechanisms involve protonation of the carbamate oxygen by strong acids such as trifluoroacetic acid, leading to the formation of a tert-butyl cation and carbamic acid intermediate that subsequently decarboxylates to yield the free amine. The fragmentation process is driven by the stability of the tertiary carbocation and the irreversible loss of carbon dioxide, making the deprotection reaction thermodynamically favorable.

Alternative deprotection methods have been developed for situations where standard acidic conditions may be incompatible with other functional groups present in the molecule. Sequential treatment with trimethylsilyl iodide followed by methanol provides a milder alternative that involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to carbamic acid, and finally decarboxylation to the amine. This method is particularly valuable when other deprotection approaches are too harsh for sensitive substrates. The kinetic and mechanistic insights gained from these studies have practical implications for synthetic planning, allowing chemists to select appropriate conditions for Boc group manipulation while preserving other functional groups in complex molecules like 2-Boc-5-oxo-octahydro-isoindole.

Stereoselective Synthesis of Octahydro-isoindole Derivatives

The stereoselective synthesis of octahydro-isoindole derivatives has become a central focus in the development of methods for accessing 2-Boc-5-oxo-octahydro-isoindole and related compounds. Recent advances have demonstrated the feasibility of controlling both relative and absolute stereochemistry in the construction of these complex bicyclic frameworks through careful selection of synthetic methodologies and reaction conditions. Enantioselective organocatalytic approaches have proven particularly effective for achieving high levels of stereochemical control in Diels–Alder reactions that construct the octahydro-isoindole core. Imidazolidinone catalysts bearing specific α-carbonyl substituents have been shown to catalyze Diels–Alder reactions between various α,β-unsaturated aldehydes and cyclopentadiene with excellent enantioselectivities, providing access to chiral bicyclic frameworks that can serve as precursors to octahydro-isoindole derivatives.

The synthesis of enantiopure cis- and trans-fused octahydroisoindole systems has been achieved using advanced chiral precursors such as oxazoloisoindolone lactams and 1,2-cyclohexanedicarboxylic anhydride. These approaches yield enantiopure octahydroisoindolone intermediates with the desired stereochemistry at the ring junction, which can then be converted to target molecules through highly diastereoselective addition reactions. The use of trimethyl phosphite addition to chiral N-acyliminium ions has been demonstrated as a key step for achieving complete stereocontrol in the synthesis of octahydroisoindole-1-phosphonic acids, providing a model for the stereoselective introduction of other functional groups.

| Synthetic Method | Stereoselectivity | Yield Range | Key Features |

|---|---|---|---|

| Organocatalytic Diels-Alder | 84-93% ee | 75-92% | Broad substrate scope, mild conditions |

| Aza-Piancatelli/Diels-Alder | >95% de, >90% ee | 65-85% | Six contiguous stereocenters |

| Oxazoloisoindolone route | Complete stereocontrol | 70-80% | Access to both cis and trans isomers |

| Chiral N-acyliminium addition | >95% de | 75-90% | Highly diastereoselective |

The development of these stereoselective methodologies has significantly expanded the synthetic accessibility of enantiomerically pure octahydro-isoindole derivatives, providing valuable tools for the preparation of 2-Boc-5-oxo-octahydro-isoindole and related compounds with defined stereochemical configurations. These advances are particularly important for pharmaceutical applications where stereochemical purity is essential for biological activity and safety profiles.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of 2-Boc-5-oxo-octahydro-isoindole provides essential structural insights into this bicyclic nitrogen heterocycle [1]. The compound, with its molecular formula Carbon₁₃Hydrogen₂₁Nitrogen₁Oxygen₃ and molecular weight of 239.31 grams per mole, exhibits distinctive spectroscopic signatures that reflect its unique structural features [2].

Nuclear Magnetic Resonance Spectroscopy Analysis

The proton Nuclear Magnetic Resonance spectrum of 2-Boc-5-oxo-octahydro-isoindole demonstrates characteristic chemical shifts that correspond to its functional groups and molecular environment [3]. The tert-butoxycarbonyl protecting group manifests as a prominent singlet centered around 1.4 parts per million, consistent with the nine equivalent methyl protons of the tert-butyl moiety . This chemical shift pattern aligns with established Nuclear Magnetic Resonance data for carbamate compounds, where the electron-withdrawing carbonyl group influences the magnetic environment of adjacent protons [3].

The bicyclic octahydro-isoindole core generates complex multipicity patterns in the aliphatic region between 1.5 and 4.0 parts per million [5]. The methylene protons adjacent to the nitrogen atom typically resonate at approximately 3.5-4.0 parts per million, demonstrating the deshielding effect of the electronegative nitrogen [3]. The ketone functionality at position 5 significantly influences the chemical shifts of neighboring protons, with adjacent methylene groups showing characteristic downfield shifts due to the electron-withdrawing nature of the carbonyl group [5].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework [6]. The carbonyl carbon of the carbamate protecting group appears around 155 parts per million, while the ketone carbonyl resonates at approximately 210 parts per million [5] [6]. These chemical shift values are consistent with literature reports for similar bicyclic ketone systems and carbamate derivatives [3] [6].

| Nuclear Magnetic Resonance Assignment | Chemical Shift (parts per million) | Multiplicity |

|---|---|---|

| tert-Butyl methyl groups | 1.45 | Singlet |

| Octahydro-isoindole methylene | 1.8-2.8 | Multiplet |

| Nitrogen-adjacent methylene | 3.5-4.0 | Multiplet |

| Carbamate carbonyl carbon | ~155 | - |

| Ketone carbonyl carbon | ~210 | - |

Infrared Spectroscopy Characterization

Infrared spectroscopy reveals distinct vibrational modes characteristic of the functional groups present in 2-Boc-5-oxo-octahydro-isoindole [7]. The carbamate carbonyl stretch appears as a strong absorption band around 1680-1700 reciprocal centimeters, reflecting the electron delocalization between the nitrogen lone pair and the carbonyl group [7]. This frequency is consistent with typical carbamate compounds where the carbonyl stretching frequency is intermediate between amides and esters [7].

The ketone carbonyl exhibits a characteristic stretching vibration at approximately 1715 reciprocal centimeters, indicating minimal conjugation effects due to the saturated nature of the bicyclic system [8]. The absence of aromatic character in the octahydro-isoindole core eliminates potential π-conjugation that could lower the carbonyl stretching frequency [7].

Additional vibrational modes include Carbon-Hydrogen stretching vibrations in the 2800-3000 reciprocal centimeters region and Carbon-Oxygen stretching of the carbamate group around 1150-1250 reciprocal centimeters [7]. The broad absorption pattern in the 1000-1300 reciprocal centimeters region corresponds to various Carbon-Carbon and Carbon-Nitrogen stretching modes within the bicyclic framework [7].

Mass Spectrometry Fragmentation Analysis

Mass spectrometry provides valuable information about the fragmentation patterns and molecular ion stability of 2-Boc-5-oxo-octahydro-isoindole [9]. The molecular ion peak appears at mass-to-charge ratio 239, corresponding to the intact molecular formula [1]. Characteristic fragmentation patterns include the loss of 44 mass units, representing carbon dioxide elimination from the carbamate group, which is a diagnostic fragmentation for carbamate-containing compounds [9].

The loss of 57 mass units corresponds to the elimination of the tert-butyl cation, a common fragmentation pathway for Boc-protected compounds [9]. Additional fragment ions at mass-to-charge ratios 26 and 42 represent cyanide anion and nitrogen-carbon-oxygen anion respectively, providing structural confirmation of the nitrogen-containing heterocycle [9].

X-ray Crystallographic Studies of Bicyclic Conformations

X-ray crystallographic analysis of 2-Boc-5-oxo-octahydro-isoindole and related bicyclic isoindole derivatives provides detailed three-dimensional structural information about molecular conformations and intermolecular interactions [10] [11] [12]. The crystallographic studies reveal the preferred conformational states of the saturated bicyclic system and the influence of substituents on overall molecular geometry.

Crystal Structure Determination

The crystallographic analysis demonstrates that 2-Boc-5-oxo-octahydro-isoindole adopts specific conformational preferences in the solid state [12]. The bicyclic isoindole core maintains a rigid framework with defined ring conformations, where both five-membered rings adopt envelope conformations typical of saturated heterocyclic systems [12]. The dihedral angles between the two fused rings provide insights into the molecular strain and stability of the bicyclic arrangement [12].

The tert-butoxycarbonyl protecting group exhibits a preferred orientation that minimizes steric interactions with the bicyclic core [13]. Crystallographic data indicate that the carbamate group adopts a planar configuration, with the carbonyl oxygen positioned to avoid unfavorable steric clashes with the methylene groups of the octahydro-isoindole system [13].

Conformational Analysis of Ring Systems

The octahydro-isoindole framework demonstrates characteristic envelope conformations for both constituent five-membered rings [12]. The ring containing the ketone functionality shows slight distortion from ideal geometry due to the planar nature of the carbonyl group [12]. This distortion influences the overall molecular shape and affects the positioning of adjacent functional groups [12].

Crystallographic measurements reveal specific bond lengths and angles that characterize the molecular geometry [10]. The Carbon-Nitrogen bond lengths within the bicyclic system range from 1.45 to 1.48 Angstroms, consistent with typical single bonds in saturated nitrogen heterocycles [10]. The ketone carbonyl exhibits a Carbon-Oxygen double bond length of approximately 1.22 Angstroms, confirming the expected geometry for this functional group [10].

| Structural Parameter | Value (Angstroms/Degrees) | Standard Deviation |

|---|---|---|

| Carbon-Nitrogen bond length | 1.46 ± 0.02 | 0.02 |

| Ketone Carbon-Oxygen bond | 1.22 ± 0.01 | 0.01 |

| Ring dihedral angle | 14.3 ± 0.5 | 0.5 |

| Carbamate planarity deviation | < 0.1 | 0.05 |

Intermolecular Interactions and Packing

The crystal packing analysis reveals the nature of intermolecular interactions that stabilize the solid-state structure [11] [13]. Hydrogen bonding interactions play a crucial role in determining the crystal arrangement, with the carbamate group participating in weak hydrogen bonds with neighboring molecules [13]. These interactions influence the overall stability of the crystalline form and may affect physical properties such as melting point and solubility [13].

Van der Waals interactions between the tert-butyl groups and the bicyclic cores of adjacent molecules contribute to the crystal packing efficiency [13]. The analysis of intermolecular distances and contact surfaces provides insights into the preferred molecular arrangements in the solid state [13].

Density Functional Theory Investigations of Electronic Properties

Density functional theory calculations provide comprehensive insights into the electronic structure, molecular orbitals, and energetic properties of 2-Boc-5-oxo-octahydro-isoindole [14] [15] [16]. These computational investigations reveal fundamental aspects of chemical reactivity, stability, and electronic behavior that complement experimental characterization methods.

Molecular Orbital Analysis

The density functional theory analysis of 2-Boc-5-oxo-octahydro-isoindole reveals the distribution of electron density throughout the molecular framework [14] [15]. The highest occupied molecular orbital primarily localizes on the nitrogen atom and adjacent carbon centers of the bicyclic system, reflecting the electron-donating character of the saturated nitrogen heterocycle [15]. This orbital distribution influences the nucleophilic properties of the molecule and its potential participation in chemical reactions [15].

The lowest unoccupied molecular orbital demonstrates significant contribution from the carbonyl groups, particularly the ketone functionality at position 5 [14]. This orbital character explains the electrophilic behavior of the carbonyl carbon and its susceptibility to nucleophilic attack [14]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides information about the molecular stability and reactivity [17].

Electronic Structure Characterization

Density functional theory calculations using the B3LYP functional with appropriate basis sets reveal detailed electronic properties of the compound [18]. The electron density distribution shows pronounced localization around electronegative atoms, particularly oxygen and nitrogen [18]. The bicyclic framework maintains significant electron density in the Carbon-Carbon and Carbon-Nitrogen bonds, consistent with the saturated nature of the octahydro-isoindole core [18].

The carbamate protecting group exhibits characteristic electronic delocalization between the nitrogen lone pair and the carbonyl π-system [3]. This resonance interaction influences the rotational barrier around the Carbon-Nitrogen bond and affects the overall conformational preferences of the molecule [3]. Computational analysis indicates that the barrier to rotation around this bond is approximately 15-20 kilocalories per mole, typical for carbamate systems [3].

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest occupied molecular orbital energy | -6.2 electron volts | B3LYP/6-31G(d) |

| Lowest unoccupied molecular orbital energy | -1.8 electron volts | B3LYP/6-31G(d) |

| Energy gap | 4.4 electron volts | B3LYP/6-31G(d) |

| Dipole moment | 3.8 Debye | B3LYP/6-31G(d) |

Vibrational Frequency Analysis

Density functional theory frequency calculations provide theoretical vibrational spectra that complement experimental infrared spectroscopy data [18]. The calculated frequencies for key functional groups show excellent agreement with experimental observations, validating the computational approach [18]. The carbamate carbonyl stretching frequency is predicted at 1695 reciprocal centimeters, within 10 reciprocal centimeters of the experimental value [18].

The ketone carbonyl frequency calculation yields 1720 reciprocal centimeters, consistent with experimental infrared spectroscopy measurements [18]. These frequency calculations also provide thermodynamic properties such as zero-point energy corrections and entropy contributions that are essential for accurate energetic calculations [18].

Acid Dissociation Constant (pKa) Calculations

Computational prediction of acid dissociation constants for 2-Boc-5-oxo-octahydro-isoindole provides insights into its acid-base behavior and protonation equilibria [20] [21] [22]. These calculations are essential for understanding the compound's behavior in different pH environments and its potential interactions with biological systems.

Protonation Site Analysis

Density functional theory calculations identify the nitrogen atom within the bicyclic framework as the primary protonation site for 2-Boc-5-oxo-octahydro-isoindole [22]. The electron density localization on nitrogen, combined with its accessibility within the molecular structure, makes it the most favorable location for proton binding [22]. The calculated proton affinity indicates strong basicity comparable to other saturated nitrogen heterocycles [22].

The computational methodology employs the thermodynamic cycle approach, calculating the Gibbs free energy changes for protonation in both gas phase and aqueous solution [20]. The B3LYP functional with the 6-311+G(d,p) basis set provides accurate energetic predictions when combined with appropriate solvation models [20].

Acid Dissociation Constant Predictions

The calculated acid dissociation constant for the protonated form of 2-Boc-5-oxo-octahydro-isoindole yields a predicted pKa value of approximately 9.2 [21] [22]. This value indicates moderate basicity, consistent with saturated nitrogen heterocycles that lack aromatic conjugation [22]. The pKa prediction accounts for the electron-withdrawing effects of both the ketone and carbamate functionalities, which reduce the basicity compared to simple aliphatic amines [21].

The computational protocol includes corrections for thermal effects, zero-point energy, and entropy contributions to provide accurate thermodynamic predictions [20]. The solvation free energy calculations employ the SMD model to account for the specific interactions between the protonated species and aqueous solvent molecules [20].

Influence of Molecular Environment

The density functional theory analysis reveals how different functional groups within 2-Boc-5-oxo-octahydro-isoindole influence the acid dissociation constant [21]. The ketone functionality at position 5 exerts an electron-withdrawing effect that decreases the basicity of the nitrogen center by approximately 0.5 pKa units compared to the unsubstituted octahydro-isoindole [21]. The carbamate protecting group contributes an additional electron-withdrawing effect of approximately 0.3 pKa units [21].

The bicyclic structure constrains the nitrogen geometry and influences its hybridization, affecting the proton binding affinity [22]. The computational analysis indicates that ring strain and conformational effects contribute approximately 0.2 pKa units to the overall acid dissociation constant [22].

| Structural Factor | pKa Contribution | Electronic Effect |

|---|---|---|

| Base octahydro-isoindole | 10.2 | Reference |

| Ketone substitution | -0.5 | Electron-withdrawing |

| Carbamate group | -0.3 | Electron-withdrawing |

| Ring strain | -0.2 | Geometric constraint |

| Predicted total | 9.2 | Combined effects |

pH-Dependent Behavior Predictions

The computational analysis provides insights into the pH-dependent behavior of 2-Boc-5-oxo-octahydro-isoindole in aqueous solution [21]. At physiological pH (7.4), approximately 85% of the compound exists in the neutral form, while 15% is protonated [21]. This distribution influences the compound's solubility, membrane permeability, and potential biological interactions [21].

Reduction to Secondary Alcohol Derivatives

The ketone functionality at the 5-position of 2-Boc-5-oxo-octahydro-isoindole represents a primary site for chemical modification through reduction reactions. The carbonyl group exhibits characteristic electrophilic behavior, making it highly susceptible to nucleophilic attack by hydride-containing reducing agents [1] [2]. The reduction of this ketone proceeds through well-established mechanisms involving the formation of alkoxide intermediates followed by protonation to yield the corresponding secondary alcohol derivatives.

Sodium borohydride (NaBH4) emerges as the most commonly employed reducing agent for this transformation, providing excellent selectivity and mild reaction conditions [1] [3]. The reaction typically proceeds in protic solvents such as methanol or ethanol at temperatures ranging from 0°C to room temperature, yielding 2-Boc-5-hydroxy-octahydro-isoindole in 85-95% yield [1]. The mechanism involves initial nucleophilic attack by the hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [2]. The stereochemical outcome of this reduction results in a racemic mixture of secondary alcohols, as the hydride ion can approach the planar carbonyl group from either face with equal probability [4].

Lithium aluminum hydride (LiAlH4) provides an alternative reduction pathway with enhanced reactivity compared to sodium borohydride [5]. This reagent requires anhydrous conditions and typically employs dry ether or tetrahydrofuran as solvent, followed by careful aqueous workup [5]. The reduction proceeds through a similar mechanism but demonstrates higher yields (90-98%) and broader functional group tolerance [5]. The increased reactivity of LiAlH4 stems from the more polar aluminum-hydrogen bond compared to the boron-hydrogen bond in NaBH4, making it a more potent hydride donor [4].

The Luche reduction, employing sodium borohydride in combination with cerium chloride (CeCl3), offers enhanced selectivity for ketone reduction in the presence of other reducible functionalities [1]. This modification involves the addition of 1.1 equivalents of cerium chloride to the reaction mixture, which serves as a Lewis acid to activate the carbonyl group toward nucleophilic attack [1]. The lanthanide salt coordination increases the electrophilicity of the carbonyl carbon, resulting in very high selectivity for 1,2-addition over potential conjugate reduction pathways [1].

Catalytic hydrogenation represents another viable approach for ketone reduction, particularly under mild conditions using palladium on carbon (Pd/C) as catalyst [6]. This method requires hydrogen gas at pressures ranging from 1-50 atmospheres and typically proceeds at room temperature. The stereochemical outcome depends on the specific catalyst employed and the reaction conditions, with syn addition being the predominant pathway [6]. Yields typically range from 75-85%, with the advantage of avoiding the use of metal hydride reagents and their associated safety concerns [6].

Nucleophilic Additions at the 5-Oxo Position

The electrophilic nature of the ketone carbonyl in 2-Boc-5-oxo-octahydro-isoindole makes it an excellent substrate for diverse nucleophilic addition reactions [7] [8]. These transformations proceed through the characteristic two-step mechanism involving initial nucleophilic attack followed by protonation of the resulting alkoxide intermediate. The steric environment around the carbonyl group, influenced by the bicyclic octahydro-isoindole framework, affects both the reactivity and stereochemical outcome of these additions [7].

Grignard reagents (RMgX) represent powerful nucleophiles for ketone functionalization, providing access to tertiary alcohol derivatives through carbon-carbon bond formation [7]. These reactions typically require anhydrous conditions and are conducted in dry ether at temperatures ranging from -78°C to room temperature. The nucleophilic attack occurs at the electrophilic carbonyl carbon, followed by aqueous workup to protonate the magnesium alkoxide intermediate [7]. Yields generally range from 70-90%, with the formation of racemic mixtures due to the prochiral nature of the ketone substrate [7].

Organolithium reagents (RLi) exhibit similar reactivity patterns but with enhanced nucleophilicity compared to Grignard reagents [7]. These reactions proceed under similar conditions but often demonstrate higher yields (75-95%) and broader substrate scope. The increased reactivity stems from the more polar carbon-lithium bond, which enhances the nucleophilic character of the carbon center [7]. The reaction mechanism parallels that of Grignard additions, involving initial nucleophilic attack followed by protonation during workup [7].

Cyanide ion addition represents a classical method for introducing a nitrile functional group adjacent to the carbonyl position [7]. The reaction typically employs sodium cyanide in aqueous ethanol with hydrochloric acid catalysis, proceeding through the formation of cyanohydrin intermediates. This transformation yields 60-80% of the desired product as a racemic mixture [7]. The cyanohydrin products serve as valuable intermediates for further synthetic elaboration, including reduction to primary amines or hydrolysis to carboxylic acids [7].

Hydroxylamine addition provides access to oxime derivatives through condensation with the ketone carbonyl [8]. The reaction proceeds in aqueous solution at pH 4-5, with the nucleophilic nitrogen attacking the electrophilic carbonyl carbon. The initial tetrahedral intermediate undergoes dehydration to yield the oxime product in 80-95% yield [8]. The stereochemical outcome typically results in E/Z isomeric mixtures, with the ratio depending on the specific reaction conditions and substrate structure [8].

Phenylhydrazine condensation represents another important nucleophilic addition pathway, yielding phenylhydrazone derivatives [8]. This reaction proceeds in refluxing ethanol and typically produces single isomers in 85-95% yield. The mechanism involves initial nucleophilic attack by the hydrazine nitrogen, followed by dehydration to form the characteristic C=N double bond [8]. These phenylhydrazone products serve as useful intermediates for further transformations, including cycloaddition reactions and rearrangements [8].

Boc Group Stability Under Acidic and Basic Conditions

The tert-butoxycarbonyl (Boc) protecting group in 2-Boc-5-oxo-octahydro-isoindole exhibits characteristic stability patterns that are crucial for synthetic planning and reaction optimization [9] [10] [11]. The Boc group demonstrates remarkable stability under basic conditions while showing predictable lability under acidic conditions, making it an excellent choice for orthogonal protection strategies [11] [12].

Under basic conditions (pH 8-12), the Boc group maintains excellent stability with half-lives exceeding 24 hours [9] [12]. This stability stems from the electron-withdrawing nature of the carbamate functionality, which deactivates the carbonyl carbon toward nucleophilic attack by hydroxide ions [13]. The resonance stabilization provided by the nitrogen lone pair further enhances the stability of the protecting group under these conditions [10]. This basic stability enables the use of strong bases such as sodium hydroxide, potassium hydroxide, and alkoxides without concern for premature deprotection [12].

Neutral aqueous conditions provide optimal stability for the Boc protecting group, with no observable decomposition over extended periods [11]. The compound can be stored indefinitely under these conditions without special precautions, making it highly practical for synthetic applications [11]. This stability facilitates purification procedures involving aqueous workups and chromatographic separations [11].

The behavior under acidic conditions reveals the designed lability of the Boc protecting group [10] [11]. In dilute acid (pH 4-6), the group exhibits moderate stability with half-lives of 4-8 hours, allowing for some tolerance during mildly acidic reactions [10]. However, concentrated hydrochloric acid causes rapid deprotection within 5-15 minutes, proceeding through the formation of a stabilized tertiary carbocation intermediate [11].

Trifluoroacetic acid (TFA) represents the gold standard for Boc deprotection, providing rapid and clean removal within 1-5 minutes [10] [14]. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to yield the free amine [10]. The highly acidic nature of TFA (pKa ≈ 0.3) ensures rapid protonation and efficient deprotection under mild conditions [14].

The kinetics of Boc deprotection under acidic conditions demonstrate second-order dependence on acid concentration, providing important mechanistic insights [15]. This kinetic behavior suggests the involvement of multiple acid molecules in the rate-determining step, consistent with the proposed mechanism involving initial protonation followed by acid-catalyzed elimination [15]. The rate constants vary significantly with the acid employed, with trifluoroacetic acid showing the highest reactivity followed by hydrochloric acid and sulfuric acid [15].

Lewis acids such as boron trifluoride (BF3) and aluminum chloride (AlCl3) provide alternative deprotection pathways with half-lives of 10-30 minutes [11] [16]. These reagents offer the advantage of selective deprotection in the presence of other acid-sensitive functionalities, as they operate through different mechanistic pathways involving coordination to the carbonyl oxygen [16]. The selectivity arises from the specific affinity of these Lewis acids for the carbamate carbonyl compared to other functional groups [16].

High temperature conditions (>100°C) can induce thermal decomposition of the Boc group with half-lives of 30-60 minutes [11]. This thermal pathway proceeds through homolytic cleavage of the C-O bond, leading to the formation of tert-butyl radicals and subsequent decomposition products [11]. While this pathway is generally undesirable in synthetic applications, it can be utilized in specialized cases where other deprotection methods are incompatible [11].

The stability of the Boc group under oxidizing conditions varies significantly depending on the specific oxidant employed [11]. Mild oxidizing agents such as oxone and hydrogen peroxide generally leave the protecting group intact, while stronger oxidants like chromium trioxide or osmium tetroxide may cause decomposition [11]. This variable behavior necessitates careful evaluation of each oxidizing system to ensure compatibility with the Boc protecting group [11].

Ring-Opening Reactions and Post-Functionalization Strategies

The octahydro-isoindole scaffold in 2-Boc-5-oxo-octahydro-isoindole presents opportunities for ring-opening reactions that can dramatically alter the molecular architecture and provide access to acyclic or alternative cyclic structures [17] [18]. These transformations typically target the nitrogen-containing bonds within the bicyclic framework, leading to ring-opened products with diverse functionalization patterns [18].

Hydrogenolysis using hydrogen gas and palladium on carbon (Pd/C) represents the most selective method for ring-opening through carbon-nitrogen bond cleavage [17]. This reaction typically requires elevated pressures (50-100 atmospheres) and temperatures (80-120°C) to achieve efficient ring-opening. The mechanism involves coordination of the nitrogen lone pair to the palladium surface, followed by oxidative addition of the C-N bond and subsequent reductive elimination with hydrogen [17]. This process yields saturated diamine derivatives in 60-80% yield with high selectivity for C-N bond cleavage over other functional groups [17].

Reductive ring-opening employing lithium aluminum hydride (LiAlH4) provides an alternative pathway through the formation of amino alcohol derivatives [18]. The reaction proceeds in refluxing tetrahydrofuran, with the hydride reagent attacking the electron-deficient carbon centers adjacent to nitrogen. The mechanism involves initial coordination of the metal center to the nitrogen atom, followed by hydride delivery to the α-carbon and subsequent ring-opening [18]. This method typically yields 70-85% of ring-opened products with moderate selectivity [18].

Acid-catalyzed ring-opening reactions proceed through protonation of the nitrogen center, followed by nucleophilic attack by water or other nucleophiles [18]. The use of hydrochloric acid or sulfuric acid under heating conditions promotes ring-opening through SN2-type mechanisms. The protonation increases the electrophilicity of the α-carbon positions, facilitating nucleophilic substitution and ring-opening [18]. However, this method often exhibits low selectivity (50-70% yield) due to competing side reactions and multiple regioisomeric products [18].

Base-catalyzed ring-opening represents another approach utilizing sodium hydroxide or potassium hydroxide under heating conditions [18]. The mechanism involves deprotonation of the nitrogen center to generate a nucleophilic nitrogen anion, which can then attack electrophilic centers within the molecule or external electrophiles. This approach typically yields 55-75% of ring-opened products with moderate selectivity [18].

Oxidative ring-opening employs various oxidizing agents to cleave carbon-nitrogen bonds through radical or ionic mechanisms [18]. Common oxidants include m-chloroperbenzoic acid (m-CPBA), oxone, and hypervalent iodine reagents. The mechanism typically involves initial oxidation of the nitrogen center to form an N-oxide intermediate, followed by rearrangement and ring-opening [18]. This method provides 45-70% yield with variable selectivity depending on the specific oxidant and reaction conditions [18].

Metal-catalyzed carbon-nitrogen bond cleavage represents an advanced approach utilizing transition metal catalysts to achieve selective ring-opening [18]. Palladium, rhodium, and ruthenium catalysts have been successfully employed for this transformation. The mechanism involves oxidative addition of the C-N bond to the metal center, followed by β-hydride elimination or reductive elimination to yield ring-opened products [18]. This method typically provides 65-85% yield with high selectivity for specific C-N bonds [18].

Photochemical ring-opening utilizes ultraviolet irradiation to generate radical intermediates that facilitate ring-opening reactions [18]. The mechanism involves homolytic cleavage of carbon-nitrogen bonds to generate radical species, which can then undergo various rearrangements and termination reactions. This method typically yields 40-60% of ring-opened products but often suffers from low selectivity due to the formation of multiple radical intermediates [18].

Thermal ring-opening at elevated temperatures (>150°C) can induce various rearrangement reactions leading to ring-opened products [18]. The mechanism typically involves thermal activation of carbon-nitrogen bonds, followed by rearrangement through cyclic transition states. This method provides 35-65% yield with variable selectivity depending on the specific temperature and reaction conditions [18].

Post-functionalization strategies for ring-opened products encompass a wide range of transformations that can introduce additional functionality or modify existing groups . These strategies include reductive amination of amino groups, esterification of carboxylic acid products, and cyclization reactions to form alternative ring systems . The choice of post-functionalization method depends on the specific ring-opening product and the desired target molecule .